ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound features a 4H-1,2,4-triazole core substituted with a 4-bromophenyl group at position 4 and a [(4-methyl-3-nitrophenyl)formamido]methyl moiety at position 3. The triazole ring is further linked via a sulfanylacetamido bridge to a cyclopenta[b]thiophene scaffold esterified at position 3 with an ethyl group. The structural complexity arises from its fused bicyclic thiophene system, halogenated aryl groups, and nitro-functionalized formamido side chains, which collectively influence its physicochemical and bioactivity profiles .
Properties
IUPAC Name |
ethyl 2-[[2-[[4-(4-bromophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27BrN6O6S2/c1-3-42-28(39)25-20-5-4-6-22(20)44-27(25)32-24(37)15-43-29-34-33-23(35(29)19-11-9-18(30)10-12-19)14-31-26(38)17-8-7-16(2)21(13-17)36(40)41/h7-13H,3-6,14-15H2,1-2H3,(H,31,38)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVYVXZOPZODMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27BrN6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core cyclopenta[b]thiophene structure, followed by the introduction of the triazole ring, bromophenyl group, and other substituents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts, controlling temperature, and employing purification techniques like chromatography.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur and nitrogen atoms makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The ester group in the compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups that may interact with biological targets.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a platform for developing new synthetic methodologies.
Materials Science: Its unique structure may impart interesting properties to materials, making it useful in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-(4-bromophenyl)-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with molecular targets through various pathways. The triazole ring and other functional groups may bind to specific enzymes or receptors, modulating their activity. The compound’s ability to undergo redox reactions and form stable complexes with metal ions can also play a role in its biological activity.
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Triazole and Thiophene Motifs
Several analogues share the 1,2,4-triazole-thiophene pharmacophore but differ in substituents and scaffold modifications:
Key Structural Differences :
- Halogenation: The target’s 4-bromophenyl group (vs.
- Fused Ring System : The cyclopenta[b]thiophene in the target introduces conformational rigidity, unlike simpler thiophene derivatives (e.g., 6a-o ), which may improve selectivity by reducing off-target interactions .
Bioactivity and Mode of Action
- Antimicrobial Activity : Analogues like 7h and 6a-o exhibit broad-spectrum antimicrobial activity, suggesting the target compound may share similar mechanisms, such as inhibition of bacterial cell wall synthesis or fungal ergosterol biosynthesis .
- Binding Affinity Predictions: Computational studies () indicate that even minor structural variations (e.g., cyclopenta[b]thiophene vs. monocyclic thiophene) significantly alter docking scores. For example, cyclopenta fusion may enhance interactions with residues in the ATP-binding pocket of Staphylococcus aureus dihydrofolate reductase .
- SAR Trends :
- Halogen Effects : Bromine-substituted compounds (e.g., target, 6a-o ) generally show higher logP values (2.5–3.8) compared to chloro- or fluoro-analogues, correlating with improved membrane penetration .
- Ester vs. Amide Linkers : Ethyl esters (target, 7h ) improve metabolic stability over methyl esters, as evidenced by prolonged half-life in in vitro hepatic microsome assays .
Computational Similarity Metrics
Using Tanimoto coefficients (), the target compound shares >70% similarity with 7h (1,2,4-triazole-thiophene core) but <50% with 6a-o (1,3,4-oxadiazole-thiophene). This suggests closer bioactivity alignment with triazole-containing derivatives, particularly in kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
